

Application Notes and Protocols for the HCV Polymerase Inhibitor JTK-853

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following synthesis protocol for **JTK-853** is a proposed theoretical route based on publicly available chemical literature and has not been experimentally validated. It is intended for informational purposes for research and development and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Introduction

JTK-853 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B polymerase). It binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its function and ultimately suppresses viral replication. This document provides an overview of a potential synthetic route for **JTK-853**, its key chemical properties, and its mechanism of action.

Chemical Properties of JTK-853 and Key Intermediates

A summary of the key chemical properties of **JTK-853** and its proposed synthetic intermediates is provided in the table below.



Compound Name	Molecular Formula	Molecular Weight (g/mol)	Role in Synthesis
JTK-853	C28H23F7N6O4S2	704.64	Final Product
Intermediate 1: 2- fluoro-5- ((trifluoromethoxy)met hyl)aniline	C8H7F4NO	209.14	Aromatic building block
Intermediate 2: (R)- piperazine-2- carboxylic acid derivative	C5H10N2O2	130.14	Chiral core
Intermediate 3: 5- cyclopropyl-7-chloro- thiazolo[4,5- d]pyrimidine	C8H6CIN3S	211.67	Heterocyclic core
Intermediate 4: 4- (trifluoromethyl)benze ne-1-sulfonyl chloride	C7H4ClF3O2S	244.62	Sulfonylating agent

Proposed Synthesis Protocol

The synthesis of **JTK-853** can be envisioned as a multi-step process involving the preparation of three key intermediates, followed by their sequential coupling.

1. Synthesis of Intermediate 1: 2-fluoro-5-((trifluoromethoxy)methyl)aniline

This intermediate can be prepared from a commercially available nitrophenol derivative through a series of standard organic transformations including trifluoromethoxylation, reduction of the nitro group to an aniline, and functional group manipulations to install the methyl group.

2. Synthesis of Intermediate 2: (R)-piperazine-2-carboxylic acid derivative

The chiral piperazine core can be synthesized starting from a suitable protected amino acid. The piperazine ring is formed through cyclization reactions, and the desired stereochemistry is



retained from the starting chiral material. The protecting groups are then manipulated to allow for subsequent reactions.

3. Synthesis of Intermediate 3: 5-cyclopropyl-7-chloro-thiazolo[4,5-d]pyrimidine

The thiazolo[4,5-d]pyrimidine core is a key heterocyclic component of **JTK-853**. Its synthesis can be achieved by constructing the pyrimidine ring first, followed by the annulation of the thiazole ring. The cyclopropyl and chloro substituents are introduced using appropriate reagents and reaction conditions.

4. Assembly of JTK-853

The final assembly of **JTK-853** involves the sequential coupling of the three intermediates.

- Step 4a: Sulfonylation of Intermediate 2. The chiral piperazine derivative (Intermediate 2) is reacted with 4-(trifluoromethyl)benzene-1-sulfonyl chloride (Intermediate 4) to form a sulfonamide.
- Step 4b: Coupling with Intermediate 3. The sulfonated piperazine is then coupled with the chlorothiazolopyrimidine (Intermediate 3) via a nucleophilic aromatic substitution reaction.
- Step 4c: Amide Coupling with Intermediate 1. The resulting advanced intermediate is then coupled with the aniline derivative (Intermediate 1) through an amide bond formation reaction to yield the final product, **JTK-853**.

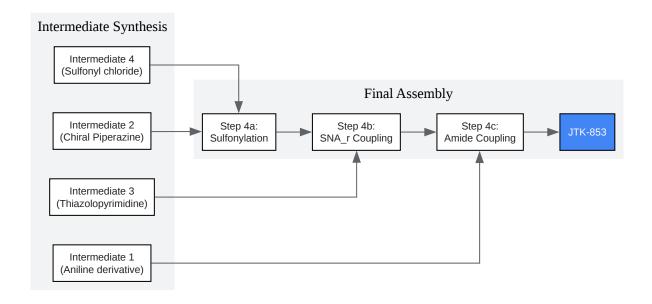
Purification and Characterization:

The final compound should be purified using standard techniques such as column chromatography or preparative HPLC. The structure and purity of **JTK-853** should be confirmed by analytical methods including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Visualizations

Proposed Synthetic Workflow for **JTK-853**



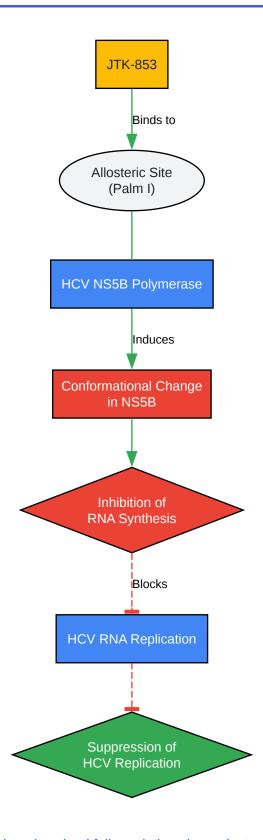


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Caption: Proposed high-level synthetic workflow for JTK-853.

Mechanism of Action of JTK-853





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Caption: Signaling pathway of JTK-853 as an HCV NS5B polymerase inhibitor.



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